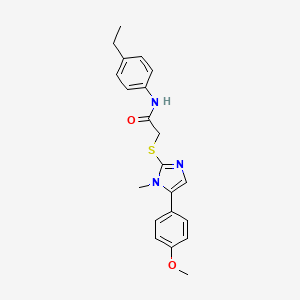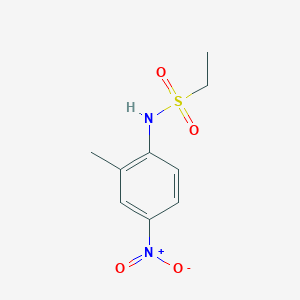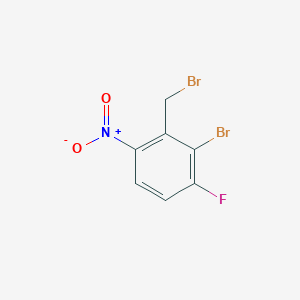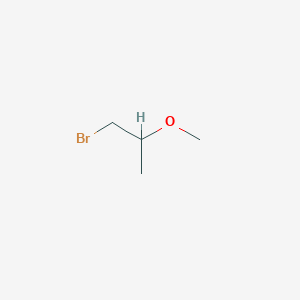
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(naphthalen-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(naphthalen-1-yl)propan-1-one, also known as TPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TPOP is a piperidinyl-thiadiazole derivative that has been synthesized using different methods.
科学的研究の応用
Biological Activity of Heterocyclic Systems
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(naphthalen-1-yl)propan-1-one is a compound that may share properties with other heterocyclic systems, particularly those based on 1,3,4-thiadiazole derivatives, which have been recognized for their wide pharmacological potential. Research on such heterocyclic systems has revealed their importance in medicinal chemistry due to their ability to act as crucial pharmacophores. These compounds have demonstrated antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The combination of the 1,3,4-thiadiazole core with various heterocycles often leads to a synergistic effect, enhancing their biological effectiveness. Thus, compounds based on the 1,3,4-thiadiazole scaffold, similar to the structure of interest, are considered promising for the development of new drug-like molecules with diverse pharmacological applications (Lelyukh, 2019).
Therapeutic Potential of Oxadiazole Derivatives
The therapeutic worth of oxadiazole derivatives, including structures related to 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(naphthalen-1-yl)propan-1-one, has been extensively studied. The 1,3,4-oxadiazole ring, a five-membered aromatic ring, plays a significant role in binding with different enzymes and receptors in biological systems. This interaction facilitates a range of bioactivities, making 1,3,4-oxadiazole-based compounds valuable in medicinal chemistry. These derivatives have been applied in treatments across a spectrum of diseases, showcasing anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral properties among others. Such compounds are highlighted for their high therapeutic potency, indicating the potential of related structures for developing active and less toxic medicinal agents (Verma et al., 2019).
Naphthalene Derivatives and Biological Interactions
The presence of the naphthalene moiety in compounds, such as 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(naphthalen-1-yl)propan-1-one, contributes significantly to their biological activities. Studies on naphthalene derivatives have demonstrated their ability to interact with various biological systems, leading to significant biological activities. These interactions are facilitated by the lipophilic character of naphthalene, allowing for effective penetration through biological membranes and engaging in pharmacophoric interactions. The research on phenothiazines, which can include naphthalene derivatives, has shown promising antibacterial, antifungal, anticancer, and other activities, underscoring the potential of naphthalene-containing compounds in medicinal applications (Pluta, Morak-Młodawska, & Jeleń, 2011).
特性
IUPAC Name |
3-naphthalen-1-yl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-19(9-8-16-6-3-5-15-4-1-2-7-18(15)16)23-12-10-17(11-13-23)25-20-22-21-14-26-20/h1-7,14,17H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOXOVJRROQDCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)CCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Naphthalen-1-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

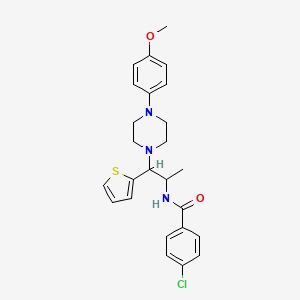
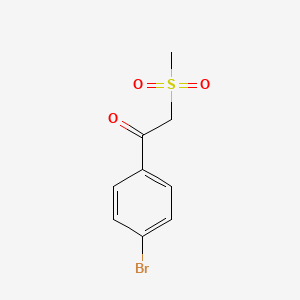
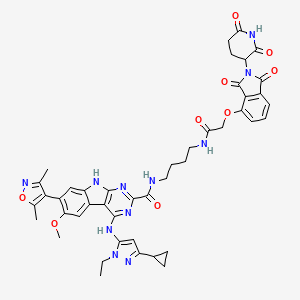
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B2938512.png)
![4-[[1-(4-Cyanophenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid](/img/structure/B2938514.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2938518.png)
![2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide](/img/structure/B2938519.png)
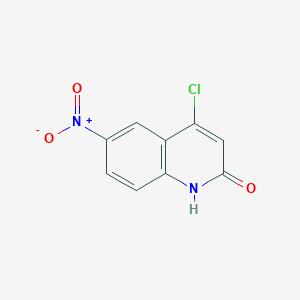
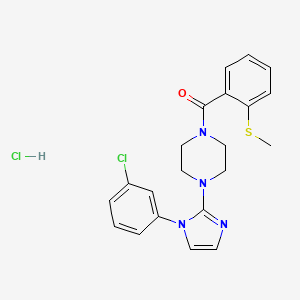
![6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B2938523.png)
